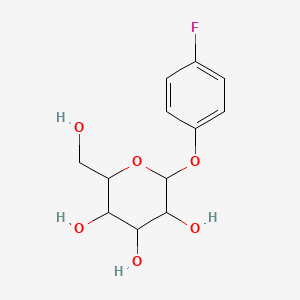

4-Fluorophenyl beta-glucoside

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15FO6 |

|---|---|

Molecular Weight |

274.24 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15FO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 |

InChI Key |

BWCHYPPTNWPJDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)F |

Origin of Product |

United States |

Enzymatic Hydrolysis and Substrate Specificity Studies of 4 Fluorophenyl Beta Glucoside

Investigation with Beta-Glucosidases

Beta-glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of the β-glycosidic bonds of various glycosides and oligosaccharides, releasing glucose as one of the products. nih.govscirp.org The specificity of these enzymes is largely dictated by the nature of the aglycone moiety of the substrate. nih.gov

Kinetic Characterization of Hydrolysis by Beta-Glucosidase Enzymes

The kinetic parameters, Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), are crucial for characterizing the efficiency of an enzyme towards a specific substrate. While specific kinetic data for the hydrolysis of 4-Fluorophenyl beta-glucoside are not extensively documented in publicly available literature, general principles of beta-glucosidase kinetics with aryl-β-D-glucosides can be applied for a comprehensive understanding.

Beta-glucosidases exhibit a wide range of kinetic parameters depending on the source of the enzyme and the specific substrate. nih.gov For instance, the K_m values for good substrates are typically 1 mM or less, though this can vary significantly. nih.gov The catalytic rate (k_cat) values are generally low, often around 300 s⁻¹ or lower. nih.gov The substrate most commonly used for kinetic characterization of beta-glucosidases is p-nitrophenyl-β-D-glucopyranoside (pNPG). researchgate.netscielo.brjmb.or.kr For example, a rutin-hydrolyzing enzyme from tartary buckwheat with β-glucosidase activity exhibited a K_m of 0.22 mM and a V_max of 310.48 U/mg for pNPG. scielo.br Similarly, a β-glucosidase from Melanocarpus sp. had a K_m of 3.3 mM and a V_max of 43.68 µmol/min/mg for the same substrate. bioline.org.br

The introduction of a fluorine atom to the aglycone, as in this compound, is expected to influence the kinetic parameters. The electron-withdrawing nature of fluorine can affect the stability of the phenolate (B1203915) leaving group during hydrolysis, which in turn can alter the catalytic rate.

Substrate Specificity Profiling of Beta-Glucosidases using Fluorinated Glycosides

The substrate specificity of beta-glucosidases is a key area of research, with many enzymes displaying a broad specificity for the aglycone part of the substrate. frontiersin.orgnih.gov Fluorinated glycosides, including those with fluorinated phenyl groups, serve as valuable tools for probing the active site and understanding the determinants of substrate specificity. scbt.com

Studies on various beta-glucosidases have shown that they can hydrolyze a wide range of aryl-glucosides, including those with substituted phenyl rings. acs.org For example, human cytosolic beta-glucosidase can hydrolyze various flavonoid glucosides. nih.gov The active site of beta-glucosidases contains a well-defined pocket that accommodates the aglycone moiety. nih.gov The shape, size, and hydrophobicity of this pocket, formed by specific amino acid residues, determine which aglycones can bind and be efficiently processed. nih.gov

The use of fluorinated substrates like 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside and 4-Pentafluoroethylumbelliferyl-beta-D-glucoside has been explored for assaying beta-glucosidase activity. scbt.comnih.gov These studies indicate that fluorination of the aglycone is well-tolerated by the enzyme and can even lead to substrates with higher specific activity compared to non-fluorinated analogues like 4-methylumbelliferyl-beta-D-glucoside. nih.gov This suggests that this compound is a viable substrate for many beta-glucosidases.

Influence of Aglycone Modifications on Enzymatic Hydrolysis Rates

Modifications to the aglycone portion of a substrate can have a profound impact on the rate of enzymatic hydrolysis by beta-glucosidases. The electronic and steric properties of the aglycone influence its binding to the active site and the subsequent catalytic steps.

The active site of beta-glucosidases often contains hydrophobic amino acid residues that interact with the aromatic ring of aryl-glucosides. nih.gov The substitution of a hydrogen atom with a fluorine atom in the para position of the phenyl ring, as in this compound, alters the electronic distribution and hydrophobicity of the aglycone. The high electronegativity of fluorine can influence the pKa of the leaving phenol (B47542), which is a critical factor in the rate-determining step of the hydrolysis for many beta-glucosidases.

Studies on maize β-glucosidase have revealed that specific amino acid residues form a pocket that sandwiches the aglycone moiety, and variations in these residues among different beta-glucosidases are responsible for their diverse substrate specificities. nih.gov While direct kinetic comparisons for this compound are scarce, the general principles of aglycone-enzyme interaction strongly suggest that the fluorine substituent will modulate the hydrolysis rate relative to unsubstituted phenyl-β-D-glucoside or other substituted analogues like p-nitrophenyl-β-D-glucoside.

Investigation with Beta-Glucuronidases

Beta-glucuronidases (EC 3.2.1.31) are enzymes that cleave the β-glucuronic acid residue from the non-reducing end of glucuronides. These enzymes are important in the metabolism of various endogenous and exogenous compounds.

Monitoring 4-Fluorophenyl beta-Glucuronide Hydrolysis via Spectroscopic Techniques

A significant challenge in monitoring enzyme activity in complex biological or environmental samples is the interference from colored or fluorescent compounds present in the matrix. To overcome this, 4-Fluorophenyl beta-glucuronide has been developed as a model substrate for detecting beta-glucuronidase activity using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The rationale behind this approach is the high sensitivity of the ¹⁹F nucleus to its chemical environment and the near absence of fluorine in natural organic matter, which results in background-free signals. nih.gov The hydrolysis of 4-Fluorophenyl beta-glucuronide by beta-glucuronidase releases 4-fluorophenol (B42351). This cleavage event leads to a distinct change in the ¹⁹F NMR chemical shift.

| Compound | Chemical Shift (ppm) at pH 6.8 |

|---|---|

| 4-Fluorophenyl beta-glucuronide | -121.0 |

| 4-Fluorophenol | -124.9 |

This significant upfield shift of 3.9 ppm provides a clear and quantifiable signal for monitoring the enzymatic reaction, even in optically opaque samples. nih.gov

Application in Environmental Enzymatic Activity Assessment

The detection of beta-glucuronidase activity is widely used as a proxy for the presence of enteric bacteria, such as E. coli, in environmental samples, indicating fecal contamination. nih.gov Traditional methods often rely on chromogenic or fluorogenic substrates, which can be problematic in samples that are colored or contain natural fluorescent compounds. nih.gov

The use of 4-Fluorophenyl beta-glucuronide and ¹⁹F NMR spectroscopy offers a robust alternative for assessing beta-glucuronidase activity in challenging environmental matrices. This technique has been successfully applied to samples such as forest soil, standing water, and mud from cattle pasture. nih.gov In these samples, conventional methods would be hampered by the opacity and the presence of colored organic materials. The ¹⁹F NMR-based assay allows for the clear detection of beta-glucuronidase activity, thereby extending the scope of environmental testing for fecal contamination to a wider range of sample types. nih.gov

Comparative Analysis with Other Glycosidases

The enzymatic hydrolysis of 4-fluorophenyl β-glucoside is not an isolated phenomenon but is best understood in the context of the broad and diverse family of glycoside hydrolases (GH). These enzymes, while often grouped by the general type of linkage they cleave, exhibit a wide spectrum of substrate specificities and catalytic efficiencies. Comparative studies using 4-fluorophenyl β-glucoside and related compounds are instrumental in mapping these differences and understanding the subtleties of enzyme-substrate interactions.

Cross-Reactivity and Selectivity Studies

Glycosidases are classified into numerous families based on amino acid sequence, structural folds, and catalytic mechanisms. nih.gov Enzymes within the same family, and even from different species, can show significant variations in their ability to hydrolyze a given substrate. scirp.org The study of how different glycosidases interact with a specific substrate like 4-fluorophenyl β-glucoside reveals the selectivity of their active sites.

The affinity (approximated by the Michaelis-Menten constant, Km) and maximum reaction velocity (Vmax) are key parameters in these comparative analyses. For instance, β-glucosidases from different white rot fungi exhibit Km values for the common chromogenic substrate p-nitrophenyl β-D-glucopyranoside (pNPG) that can range from 0.47 µM to 719 µM, demonstrating a vast difference in substrate affinity. scirp.org Similarly, Vmax values also show wide variation, indicating diverse catalytic efficiencies. scirp.org

Broad-specificity β-glucosidases can hydrolyze a wide array of substrates, including alkyl- and aryl-β-glucosides, as well as various disaccharides. nih.govjmb.or.kr For example, a highly glucose-tolerant β-glucosidase from Aspergillus oryzae demonstrates different kinetic parameters for a range of substrates, indicating a clear preference for pNPG (Km = 0.55 mM) over other compounds like cellobiose (B7769950) (Km = 7 mM). nih.gov This differential activity underscores the enzyme's selectivity. The introduction of a fluorine atom onto the aglycone, as in 4-fluorophenyl β-glucoside, provides a sensitive probe for active site interactions. In some enzymes, like the human lactase-phlorizin hydrolase, a C-4' fluoro derivative of a substrate can act as an inhibitor, suggesting that the molecule binds to the active site but the electronegativity of the fluorine atom destabilizes the reaction pathway. nih.gov

This selectivity is not limited to β-glucosidases. Studies on other glycosidases, such as those from the GH4 family, reveal enzymes with distinct specificities for α-glucosides, α-galactosides, or phospho-β-glucosides within the same family. cazypedia.org Furthermore, some inhibitors designed with fluorinated moieties show high selectivity, potently inhibiting α-glucosidase while having minimal effect on β-glucosidase, further highlighting the fine-tuned discrimination that occurs within enzyme active sites. acs.org The ability of an enzyme to hydrolyze 4-fluorophenyl β-glucoside is therefore a key indicator of its active site's structural and electronic architecture.

Table 1: Comparative Kinetic Parameters of Various β-Glucosidases with Common Substrates This table illustrates the diversity in substrate affinity (Km) and maximum reaction rate (Vmax) among β-glucosidases from different sources when acting on common substrates, providing a context for selectivity studies.

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Aspergillus oryzae | p-Nitrophenyl-β-D-glucoside (pNPG) | 0.55 mM | 3,040 µmol/min/mg | nih.gov |

| Aspergillus oryzae | Cellobiose | 7 mM | 353 µmol/min/mg | nih.gov |

| Fagopyrum tartaricum (Tartary Buckwheat) | pNPG | 0.22 mM | 310.48 U/mg | scielo.br |

| Melanocarpus sp. MTCC 3922 | pNPG | 3.3 mM | 43.68 µmol/min/mg | bioline.org.br |

| Monascus purpureus NRRL1992 | pNPG | 0.22 mM | 13.9 µmol/min/ml | jmb.or.kr |

| Monascus purpureus NRRL1992 | Cellobiose | 1.10 mM | 9.0 µmol/min/ml | jmb.or.kr |

Implications for Enzyme Catalytic Mechanisms

The use of substrates with modified leaving groups, such as 4-fluorophenyl β-glucoside, is a classic strategy in physical organic chemistry to probe enzymatic reaction mechanisms. The fluorine atom alters the electronic properties of the phenoxide leaving group, providing insight into the nature of the transition state during catalysis.

Conversely, for very good leaving groups (low pKa), the plot became independent of pKa, suggesting that the first step (glycosylation of the enzyme) was no longer rate-limiting; instead, the second step (deglycosylation, or hydrolysis of the glycosyl-enzyme intermediate) became the slower, rate-determining step. nycu.edu.tw

Furthermore, the electronegativity of the fluorine atom can destabilize the development of positive charge at the anomeric carbon in the oxocarbenium-ion-like transition state, which is a hallmark of most glycosidase mechanisms. nih.gov This destabilization can lead to slower reaction rates compared to non-fluorinated analogues and provides a tool to study the charge distribution in the transition state. In some cases, fluorinated substrates, such as 2-deoxy-2-fluoro glycosides, can act as mechanism-based inactivators. They are processed through the first step of the catalytic cycle to form a relatively stable covalent intermediate, effectively trapping the enzyme's catalytic nucleophile and allowing for its identification. oup.com The study of how different glycosidase families handle 4-fluorophenyl β-glucoside and its isomers thus provides critical data for building a detailed picture of the catalytic events at the active site.

Enzyme Inhibition Studies Involving 4 Fluorophenyl Containing Compounds

Inhibition of Alpha-Glucosidase by Fluorophenyl Derivatives

Alpha-glucosidase inhibitors are crucial therapeutic agents for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia. sci-hub.se The incorporation of a 4-fluorophenyl group into various molecular scaffolds has been a successful strategy in developing potent α-glucosidase inhibitors.

Structure-Activity Relationship (SAR) Studies of Fluorinated Inhibitors

Structure-activity relationship (SAR) studies have been instrumental in understanding how fluorine substitution impacts the inhibitory activity of different molecular scaffolds against α-glucosidase. The position and nature of substituents on the phenyl ring are critical determinants of a compound's inhibitory potential.

In studies involving 2-imino-1,3-thiazoline derivatives, the presence of a 4-fluorophenyl group was a key feature. nih.gov For instance, a series of highly fluorinated 2-imino-1,3-thiazolines were synthesized by reacting substituted thioureas with 2-bromo-1-(4-fluorophenyl)ethan-1-one. nih.govacs.org Within this series, the location of the fluorine atom on an attached aroyl ring significantly influenced activity. A sharp increase in inhibitory potential was observed when fluorine was at the meta-position of the aroyl ring, as seen in compound 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide), which exhibited an IC₅₀ value of 1.47 ± 0.05 μM. nih.govacs.org This was considerably more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 μM). nih.gov The strong electronegativity of the 4-fluoro substituent on the thiazoline (B8809763) ring itself was also found to effectively block α-glucosidase activity. nih.govacs.org

Similarly, in a series of chalcone (B49325) derivatives bearing a 1H-1,2,3-triazole unit, compound 4b , which contains a 4-fluorophenyl group, demonstrated excellent α-glucosidase inhibitory activity with an IC₅₀ value of 4.77 µM, comparable to the quercetin (B1663063) standard. jst.go.jp The study suggested that compounds with either electron-donating or electron-withdrawing groups at the para-position of the phenyl ring showed higher activity than unsubstituted analogs. jst.go.jp

Research on (R)-4-fluorophenyl-1H-1,2,3-triazole derivatives also highlighted the favorable contribution of the fluoro group on the phenyl ring to the anti-α-glucosidase activity. sci-hub.se In another study on quinazolin-4(3H)-one derivatives, ortho-fluorine substitution on the phenyl ring resulted in the most potent α-glucosidase inhibitor in the series, with an IC₅₀ of 14.4 ± 0.2 µM, indicating the positive effect of ortho-fluorine over a para-fluorine substitution in that specific scaffold. nih.gov

The following table summarizes the inhibitory activities of selected 4-fluorophenyl-containing compounds against α-glucosidase.

Elucidation of Inhibition Mechanisms

Understanding the mechanism by which these fluorinated compounds inhibit α-glucosidase is crucial for rational drug design. Kinetic studies are a primary tool for elucidating these mechanisms.

For many fluorinated inhibitors, a competitive mode of inhibition against α-glucosidase has been identified. For example, a kinetic study of a potent 6-chloro-2-methoxyacridine (B15215803) derivative bearing a para-fluorine substituent revealed it to be a competitive inhibitor of the enzyme. researchgate.netresearchgate.net This suggests that the inhibitor binds to the same active site as the natural substrate.

In contrast, some studies have revealed non-competitive inhibition. For instance, kinetic studies on quinoline (B57606) hybrids bearing 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole cores, including a p-fluorobenzyl compound, established a non-competitive mode of α-glucosidase inhibition. nih.gov This indicates that these inhibitors bind to an allosteric site—a site other than the enzyme's active site—which upon binding, changes the enzyme's conformation and reduces its activity. nih.gov Similarly, a study on 4-(dimethylaminoalkyl)piperazine inhibitors, which included compounds with a 4-fluorophenyl substitution, also identified a noncompetitive inhibition mechanism. tubitak.gov.tr

The introduction of a fluorine atom, particularly adjacent to the anomeric center of a glycoside, can destabilize the transition states involved in both the glycosylation and deglycosylation steps of the enzyme-catalyzed hydrolysis. nih.gov This leads to a decrease in the rates of both the formation and hydrolysis of the glycosyl-enzyme intermediate, effectively trapping the enzyme and inhibiting its function. rsc.orgresearchgate.net

Computational Approaches in Inhibitor Design (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become indispensable for predicting the binding modes of inhibitors and corroborating experimental findings. sci-hub.senih.gov These studies provide insights into the specific interactions between the inhibitor and the amino acid residues within the enzyme's active or allosteric sites.

In the case of (R)-4-fluorophenyl-1H-1,2,3-triazole derivatives, molecular docking studies successfully investigated the binding mode of the compounds within the active site of the α-glucosidase enzyme, with the results being in complete agreement with experimental data. sci-hub.senih.gov Similarly, for highly fluorinated 2-imino-1,3-thiazolines, computational analysis revealed that the lead inhibitor had a binding energy of -11.1 kcal/mol, which was significantly lower than that of the standard inhibitor acarbose (-7.9 kcal/mol), indicating a stronger interaction and affinity for the target enzyme. nih.govacs.org

Docking studies on chalcone derivatives bearing a 1H-1,2,3-triazole unit, including the 4-fluorophenyl derivative 4b , showed that the active compounds interacted with the catalytic triad (B1167595) of the Saccharomyces cerevisiae α-glucosidase (Asp214, Glu276, and Asp349) through hydrogen bonding and cation–π interactions. jst.go.jp For 4-(dimethylaminoalkyl)piperazine inhibitors, blind docking protocols identified a new allosteric site near the active site, composed of residues such as Lys152, Ser153, Phe154, and His236, where the fluorophenyl-containing compounds could bind. nih.gov

These computational approaches not only help in rationalizing the observed SAR but also guide the design of new, more potent inhibitors by predicting how structural modifications might enhance binding interactions. nih.gov

Inhibition of Other Glycosidases and Related Enzyme Targets

While α-glucosidase is a major target, compounds containing the 4-fluorophenyl moiety have also been investigated for their inhibitory effects on other glycosidases, such as β-glucosidase, and even on unrelated enzyme systems.

Inhibition of Beta-Glucosidases

β-Glucosidases are enzymes that hydrolyze β-glycosidic bonds and are involved in various biological processes. nih.gov The inhibitory activity of fluorinated compounds against this class of enzymes has also been explored.

In a study of highly fluorinated 2-imino-1,3-thiazoline derivatives, it was found that these compounds, including those with a 4-fluorophenyl group, exhibited selective inhibition of α-glucosidase with only minimal inhibition against β-glucosidase. nih.gov However, other studies have specifically designed fluorinated compounds to target β-glucosidase. For example, a series of fluorinated hydroxypiperidines were found to be good and selective β-glucosidase inhibitors, whereas their non-fluorinated counterparts were selective for α-glucosidase. nih.gov This highlights how the presence of fluorine can switch the selectivity between α- and β-glucosidase. nih.gov

β-Glucosidases are generally inhibited by various substrate analogues, including slowly hydrolyzed fluoroglucosides. nih.gov

Broad-Spectrum Enzyme Inhibition by Fluorinated Molecules

The unique properties conferred by fluorine mean that fluorinated molecules, including those with a 4-fluorophenyl group, are often evaluated against a panel of enzymes to determine their specificity or potential as broad-spectrum inhibitors. jneonatalsurg.comresearchgate.net

For instance, a series of fluorinated benzenesulfonic ester derivatives were tested against α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), all of which are targets for type 2 diabetes. researchgate.netmdpi.com The results indicated that some of these compounds could act as dual inhibitors of both α-glucosidase and α-amylase. mdpi.com The 5-fluoro-2-oxindole derivatives were also developed and showed potent inhibition against α-glucosidase. frontiersin.org

Beyond glycosidases, the 3-chloro-4-fluorophenyl motif has been used to identify inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com In another context, derivatives of imidazo[2,1-b]thiazole (B1210989) containing a 4-fluorophenyl group were evaluated for their inhibitory activity against acetylcholinesterase, an enzyme relevant to Alzheimer's disease. jrespharm.com This demonstrates the versatility of the fluorophenyl group in the design of inhibitors for a wide range of enzyme targets. jrespharm.com

Table of Mentioned Compounds

Lack of Publicly Available Research Data Precludes an In-Depth Kinetic Analysis of 4-Fluorophenyl beta-glucoside in Enzyme Inhibition

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the enzyme inhibition properties of the chemical compound This compound . While extensive research exists for various compounds containing a 4-fluorophenyl moiety, such as chalcones, quinazolines, and oxadiazoles, which have been studied for their inhibitory effects on enzymes like α-glucosidase and α-amylase, specific kinetic characterization for this compound as an enzyme inhibitor is not present in the public domain.

Initial investigations into the inhibitory potential of this specific glucoside did not yield the necessary kinetic parameters, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are crucial for a detailed analysis of enzyme-inhibitor interactions. These parameters are fundamental to understanding the potency and mechanism of inhibition.

Further searches were conducted to determine if this compound is more commonly studied as a substrate for enzymes, particularly β-glucosidases. However, these inquiries also did not provide specific kinetic data, such as Michaelis-Menten constants (Km) or maximal velocities (Vmax), for its hydrolysis. The scientific community appears to utilize other fluorogenic or chromogenic substrates, for instance, 4-methylumbelliferyl β-D-glucopyranoside and 4-nitrophenyl-β-D-glucopyranoside, for assaying β-glucosidase activity.

The absence of this foundational data makes it impossible to construct a scientifically accurate and detailed article on the kinetic characterization of enzyme-inhibitor interactions involving this compound as per the requested outline. The creation of data tables and in-depth discussion of research findings would require empirical data that is not currently available in published research.

Therefore, this article cannot be generated as requested due to the absence of specific scientific research and kinetic data for this compound in the context of enzyme inhibition.

Biochemical Pathways and Biotransformation of Fluorinated Phenols and Glucosides

Glycosylation as a Biochemical Conjugation Mechanism

Glycosylation is a widespread biochemical process that involves the enzymatic attachment of carbohydrate moieties, or glycans, to other molecules, forming glycoconjugates. oup.comresearchgate.net This conjugation reaction is a key component of phase II metabolism, a detoxification pathway in many organisms. rsc.org The primary role of glycosylation in this context is to increase the water solubility and polarity of lipophilic compounds, thereby facilitating their transport, storage, and eventual excretion. researchgate.netnih.gov

The process is catalyzed by a large family of enzymes known as glycosyltransferases. These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, such as uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to an acceptor molecule. rsc.org The acceptor can be a wide range of compounds, including proteins, lipids, and small organic molecules like xenobiotics. researchgate.netrsc.org

In the context of fluorinated phenols, glycosylation serves as a detoxification mechanism. By attaching a sugar molecule, the organism can reduce the potential toxicity of the fluorinated aromatic compound and sequester it within the cell, often in the vacuole in the case of plants. nih.gov There are several types of glycosidic linkages, with O-linked glycosylation, where the sugar is attached to a hydroxyl group, being particularly relevant for phenolic compounds. oup.com

Microbial and Plant Biotransformation of Fluorinated Aromatic Compounds

Both microorganisms and plants have demonstrated the ability to metabolize fluorinated aromatic compounds, often employing glycosylation as a key transformation step. This biotransformation is a critical aspect of the environmental fate of these compounds and is an area of interest for phytoremediation technologies. nih.gov

Plant cell cultures, in particular, have been shown to be effective in the glycosylation of fluorophenols. For instance, cultured cells of Nicotiana tabacum (tobacco) have been observed to convert various fluorophenols into their corresponding β-glucosides and β-gentiobiosides. nih.gov This process effectively detoxifies the fluorophenols by conjugating them with sugar molecules. The efficiency of this transformation can vary depending on the position of the fluorine atom on the aromatic ring. nih.gov

Similarly, the marine microalga Amphidinium crassum has been shown to glucosylate 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol (B42351) to their corresponding β-D-glucosides. la-press.org Immobilization of these microalgal cells has been found to enhance the yield of these glucosides, suggesting a potential application in bioremediation. la-press.orgnih.gov

Microorganisms, such as bacteria of the genus Rhodococcus, also play a significant role in the biotransformation of fluorinated phenols. nih.govoup.comresearchgate.net Their metabolic pathways, however, often involve initial hydroxylation of the aromatic ring, leading to the formation of fluorocatechols. nih.govresearchgate.net This is frequently followed by ring cleavage and subsequent degradation, which can lead to the complete mineralization of the compound. nih.gov In some cases, oxidative defluorination can occur, where the fluorine atom is removed from the aromatic ring. oup.com

Table 1: Biotransformation of Fluorophenols by Nicotiana tabacum Cell Cultures

| Substrate | Product | Yield (%) |

| 2-Fluorophenol | 2-Fluorophenyl β-glucoside | 60 |

| 2-Fluorophenyl β-gentiobioside | 10 | |

| 3-Fluorophenol | 3-Fluorophenyl β-glucoside | 17 |

| 4-Fluorophenol | 4-Fluorophenyl β-glucoside | 32 |

| 4-Fluorophenyl β-gentiobioside | 6 |

Data sourced from a study on the glycosylation of fluorophenols by plant cell cultures. nih.gov

Table 2: Glucosylation of Fluorophenols by Immobilized Amphidinium crassum

| Substrate | Product | Yield (μg/g cells) |

| 2-Fluorophenol | 2-Fluorophenyl β-D-glucoside | 140 |

| 3-Fluorophenol | 3-Fluorophenyl β-D-glucoside | 60 |

| 4-Fluorophenol | 4-Fluorophenyl β-D-glucoside | 100 |

Data from research on the bioremediation of fluorophenols by a marine microalga. la-press.orgnih.gov

Investigation of Metabolic Fates and Products of Fluorinated Glycosides

The metabolic fate of fluorinated glycosides, such as 4-fluorophenyl beta-glucoside, is intrinsically linked to the enzymatic machinery of the organisms they encounter. A primary metabolic pathway for such glucosides is enzymatic hydrolysis, which cleaves the glycosidic bond and releases the aglycone, in this case, 4-fluorophenol, and the glucose molecule. This reaction is catalyzed by β-glucosidases, a class of enzymes found in a wide range of organisms. nih.govnih.gov The release of 4-fluorophenol from its glucoside conjugate has been demonstrated in studies using 4-fluorophenyl β-D-glucuronide, a similar compound, as a substrate for β-glucuronidase activity, where the hydrolysis product, 4-fluorophenol, is detected. rsc.orgrsc.org

Once 4-fluorophenol is released, its subsequent metabolic fate is dependent on the organism and the specific enzymatic pathways it possesses. In many microorganisms, the degradation of 4-fluorophenol is initiated by hydroxylation. For example, in Rhodococcus opacus 1cp, the transformation of 4-fluorophenol leads to the formation of fluorocatechol and trihydroxyfluorobenzene derivatives. nih.gov This initial hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage and degradation.

The specific intermediates formed during the metabolism of 4-fluorophenol can vary between different microbial species. Research on various Rhodococcus species has highlighted differences in the regioselectivity of the initial hydroxylation step and the nature of the accumulated fluorinated intermediates. researchgate.net The ultimate fate of the fluorine atom can also differ, with some pathways leading to its removal as a fluoride (B91410) ion, a process known as defluorination. oup.com

Table 3: Identified Metabolites in the Biotransformation of Monofluorophenols by Rhodococcus opacus 1cp

| Substrate | Intermediate Metabolites |

| 2-Fluorophenol | 3-Fluorocatechol, Trihydroxyfluorobenzene derivatives |

| 3-Fluorophenol | 4-Fluorocatechol, Trihydroxyfluorobenzene derivatives |

| 4-Fluorophenol | Fluorocatechol, Trihydroxyfluorobenzene derivatives |

Based on findings from the investigation of monofluorophenol biotransformation. nih.gov

Application of 4 Fluorophenyl Beta Glucoside in Research As a Molecular Probe

Development and Evaluation of Fluorogenic Substrates

Fluorogenic substrates are essential tools for studying enzyme activity due to their high sensitivity and suitability for high-throughput screening. creative-enzymes.com These molecules are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. The enzymatic reaction releases a fluorophore, a molecule that emits light upon excitation, resulting in a measurable increase in fluorescence. The development of novel and more efficient fluorogenic substrates is an ongoing area of research aimed at improving the sensitivity and specificity of enzyme detection in various applications. nih.govresearchgate.net

Fluorescence-based enzyme assays are founded on the principle that enzymatic activity can be correlated with the generation of a fluorescent signal. patsnap.com The process begins with a specifically designed substrate molecule that is essentially a fluorophore with its fluorescent properties masked or "quenched." creative-enzymes.com This substrate is introduced into a system containing the enzyme of interest.

The core mechanism involves the following steps:

Substrate Binding and Cleavage : The enzyme recognizes and binds to the substrate. It then catalyzes a chemical reaction, typically hydrolysis, which cleaves a specific bond in the substrate molecule. nih.gov

Fluorophore Release : This cleavage event unmasks the fluorophore, freeing it from the quenching part of the molecule.

Fluorescence Emission : The liberated fluorophore, when excited by light of a specific wavelength, emits light at a longer wavelength. This emitted light is the fluorescence signal. patsnap.com

Detection and Quantification : The intensity of the fluorescence is measured over time using a fluorometer. The rate of increase in fluorescence is directly proportional to the enzyme's activity under the given conditions. frontiersin.org

These assays are significantly more sensitive than spectrophotometric assays and are particularly useful for detecting low levels of enzyme activity in small sample volumes. creative-enzymes.com

The design of a fluorescent probe is a critical step that dictates its specificity and sensitivity. nih.govmdpi.com A typical probe consists of three main components: a recognition group that the enzyme targets, a linker, and the fluorophore itself. mdpi.com The incorporation of fluorinated moieties into the design of these probes offers distinct advantages.

Fluorine atoms can alter the electronic environment of a molecule, which in turn can influence its fluorescent properties. In the context of fluorogenic substrates for β-glucosidase, such as derivatives of umbelliferone (7-hydroxycoumarin), introducing fluorine-containing groups can enhance the signal. For example, substrates like 4-pentafluoroethylumbelliferyl-β-D-glucoside and 4-trifluoromethylumbelliferyl-β-D-glucoside have been developed and shown to be highly efficient for assaying acid β-glucosidase. nih.gov The enzymatic cleavage of the β-D-glucoside from these molecules yields a highly fluorescent umbelliferone derivative.

Research has shown that fluorinated substrates can lead to higher specific activity of the enzyme compared to non-fluorinated analogues. nih.gov This enhancement can result in a more sensitive assay for detecting the enzyme, which is particularly valuable for diagnostic applications, such as identifying hereditary deficiencies of acid β-glucosidase (Gaucher's disease). nih.gov

| Substrate | Relative Specific Activity |

| 4-methylumbelliferyl-β-D-glucoside | 1 |

| 4-trifluoromethylumbelliferyl-β-D-glucoside | 2.7 |

| 4-pentafluoroethylumbelliferyl-β-D-glucoside | 8 |

This table presents a comparison of the relative specific activity of human leukocyte acid β-glucosidase with different fluorinated and non-fluorinated umbelliferyl-β-D-glucoside substrates, based on findings from related research. nih.gov

Utilization of ¹⁹F NMR Spectroscopy in Enzymatic Monitoring

An alternative and powerful method for monitoring enzymatic activity using fluorinated substrates like 4-fluorophenyl beta-glucoside is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org This technique detects the fluorine-19 (¹⁹F) nucleus, which has favorable properties for NMR applications, including a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity. chembiobiochem.comnih.gov The core principle is that the chemical environment of the fluorine atom changes significantly upon enzymatic hydrolysis of the substrate. This change is observed as a distinct shift in the resonance frequency (chemical shift) in the ¹⁹F NMR spectrum. rsc.org

A significant limitation of fluorescence-based assays is their susceptibility to interference from the sample matrix. rsc.orgrsc.org Samples that are strongly colored, are opaque, or contain endogenous fluorescent compounds can absorb the excitation or emission light, leading to inaccurate measurements. ¹⁹F NMR spectroscopy elegantly overcomes these challenges.

The key advantages of ¹⁹F NMR in this context are:

No Background Signal : Fluorine is virtually absent in most biological and environmental systems. acs.orgresearchgate.net This means that ¹⁹F NMR spectra of these samples are free of background signals, allowing for the clear detection of the fluorinated substrate and its product. chembiobiochem.comrsc.org

Insensitivity to Optical Properties : NMR is not an optical technique, so the color, turbidity, or opacity of the sample does not affect the measurement. rsc.orgrsc.org This makes it ideal for analyzing complex mixtures such as soil extracts, muddy water, or cell lysates. rsc.org

High Sensitivity and Resolution : The ¹⁹F nucleus is highly sensitive to NMR detection, and its chemical shift is very responsive to changes in the local electronic environment, providing excellent resolution between the signals of the substrate and the product. nih.govresearchgate.net

A study on the closely related compound 4-fluorophenyl β-D-glucuronide demonstrated its utility in detecting β-glucuronidase activity in challenging environmental samples like forest soil and muddy water from a cattle pasture, where conventional optical methods would fail. rsc.orgrsc.org

¹⁹F NMR spectroscopy allows for the non-invasive, real-time monitoring of enzymatic reactions. uit.nonih.govnih.gov By acquiring a series of ¹⁹F NMR spectra over time, researchers can directly observe the decrease in the signal corresponding to the substrate (this compound) and the simultaneous increase in the signal corresponding to the product (4-fluorophenol). acs.orgresearchgate.net

This continuous monitoring provides detailed kinetic information. acs.org The rate of substrate consumption and product formation can be precisely quantified by integrating the respective peaks in the NMR spectrum at each time point. This data allows for the calculation of reaction rates and the determination of key enzymatic parameters.

For instance, the hydrolysis of 4-fluorophenyl β-D-glucuronide to 4-fluorophenol (B42351) results in a clear change in the ¹⁹F chemical shift. The intact glucuronide shows a signal at -121.0 ppm, while the released 4-fluorophenol has a distinct signal at -124.9 ppm (at pH 6.8). rsc.orgrsc.org This separation of nearly 4 ppm allows for unambiguous and simultaneous quantification of both species in the reaction mixture.

| Compound | ¹⁹F Chemical Shift (ppm) at pH 6.8 |

| 4-Fluorophenyl β-D-glucuronide | -121.0 |

| 4-Fluorophenol | -124.9 |

This table shows the distinct ¹⁹F NMR chemical shifts for a fluorinated substrate and its hydrolyzed product, illustrating the basis for real-time monitoring of enzymatic activity. The data is based on the analogous glucuronide compound. rsc.orgrsc.org

This capacity for real-time, quantitative analysis in complex and optically challenging environments makes this compound, when paired with ¹⁹F NMR spectroscopy, a robust tool for studying enzyme function in conditions that mimic their natural settings.

Advanced Analytical Methodologies for 4 Fluorophenyl Beta Glucoside and Its Metabolites

Spectroscopic Characterization for Mechanistic Insights (Excluding basic identification)

Spectroscopic methods offer profound insights into the molecular structure and dynamics of 4-Fluorophenyl beta-glucoside, enabling researchers to monitor reactions and understand mechanistic pathways beyond simple compound identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR spectroscopy allows for the identification of protons in both the glucose and the 4-fluorophenyl moieties. The anomeric proton (H-1) of the glucose unit is particularly diagnostic, with its chemical shift and coupling constant (³J(H1,H2)) confirming the β-configuration of the glycosidic bond. ¹³C NMR provides information on the carbon skeleton, with distinct signals for the aromatic carbons and the glucose carbons, including the anomeric carbon (C-1).

The presence of the fluorine atom makes ¹⁹F NMR an exceptionally powerful and sensitive technique. biophysics.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for monitoring chemical transformations at the glycosidic linkage. biophysics.orgnih.gov For instance, the enzymatic or chemical hydrolysis of the glycosidic bond in this compound to release 4-fluorophenol (B42351) results in a significant change in the ¹⁹F chemical shift. This allows for real-time monitoring of the reaction progress by integrating the distinct signals of the reactant and the product. sfu.canih.gov This approach has been successfully used to monitor the hydrolysis of analogous fluorinated glycosides. sfu.ca

Illustrative NMR Data for this compound

The following table presents expected chemical shift values based on data for structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Glucose Moiety | |||

| H-1 / C-1 | ~4.9-5.1 (d) | ~101-103 | - |

| H-2 / C-2 | ~3.4-3.6 | ~73-75 | - |

| H-3 / C-3 | ~3.5-3.7 | ~76-78 | - |

| H-4 / C-4 | ~3.4-3.6 | ~70-72 | - |

| H-5 / C-5 | ~3.5-3.7 | ~76-78 | - |

| H-6 / C-6 | ~3.7-3.9 | ~61-63 | - |

| 4-Fluorophenyl Moiety | |||

| H-2', H-6' / C-2', C-6' | ~7.0-7.2 (t) | ~118-120 (d, JCF ≈ 8-9 Hz) | - |

| H-3', H-5' / C-3', C-5' | ~7.0-7.2 (t) | ~115-117 (d, JCF ≈ 22-23 Hz) | - |

| C-1' | - | ~153-155 (d, JCF ≈ 2-3 Hz) | - |

| C-4' | - | ~157-159 (d, JCF ≈ 240-245 Hz) | - |

| F | - | - | ~(-118 to -122) |

d = doublet, t = triplet, JCF = Carbon-Fluorine coupling constant

Chromatographic Separation Techniques for Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or metabolites in complex mixtures, allowing for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for monitoring the progress of its synthesis or degradation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. vcu.edu In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. vcu.edunih.gov

The separation is based on the hydrophobicity of the compounds. This compound, being more polar than its aglycone metabolite (4-fluorophenol), will elute earlier from the column. By monitoring the chromatogram over time, one can observe the decrease in the peak area of the starting material and the corresponding increase in the product peak area, providing a quantitative measure of reaction conversion. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Fluorinated stationary phases can also offer alternative selectivity for separating fluorinated compounds. chromatographyonline.com

Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Elution Mode | Gradient elution (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to identify metabolites and derivatives of this compound in complex biological or chemical matrices. nih.gov The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and structural characterization.

Electrospray ionization (ESI) is a common ionization source for this class of compounds. In the mass spectrometer, the parent compound's molecular ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode) is selected and fragmented to produce a characteristic tandem mass spectrum (MS/MS). The primary metabolic pathway for this compound is the hydrolysis of the glycosidic bond to yield glucose and 4-fluorophenol. The fragmentation pattern of the parent compound often includes a neutral loss of the glucose moiety (162 Da). escholarship.orgacs.orgnih.gov Crucially, the fragmentation pattern of the aglycone (4-fluorophenol) is often conserved in the MS/MS spectrum of the parent glycoside, aiding in its identification. escholarship.orgacs.org By comparing the retention times and fragmentation patterns of potential metabolites with those of reference standards or by interpreting the fragmentation data, unknown metabolites can be confidently identified. nih.govscielo.br

Expected LC-MS/MS Fragmentation Data

| Compound | Precursor Ion (m/z) [M-H]⁻ | Key Fragment Ions (m/z) | Interpretation |

| This compound | 273.09 | 111.02, 161.04 | Fragment corresponding to 4-fluorophenoxide anion; Fragment corresponding to deprotonated glucose |

| 4-Fluorophenol (Metabolite) | 111.02 | N/A (MS¹ ion) | Deprotonated molecular ion of the aglycone |

Method Development and Validation for Research Applications (Excluding clinical/dosage)

For research applications, it is critical to ensure that the analytical methods used are reliable and fit for purpose. This is achieved through systematic method development and validation, following principles outlined in guidelines such as those from the International Conference on Harmonisation (ICH). europa.euich.orgich.org Validation in a non-clinical research context demonstrates that a method is suitable for its intended application, ensuring the integrity of the research data. nih.govresearchgate.net

The validation process involves evaluating several key performance characteristics:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. propharmagroup.com

Summary of Method Validation Parameters for a Research-Use HPLC Assay

| Validation Parameter | Typical Acceptance Criteria for Research Applications |

| Specificity | Peak purity demonstrated; no interference at the analyte's retention time. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Recovery typically within 95-105% |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 5% |

| Limit of Quantitation (LOQ) | Analyte signal should be determinable with acceptable precision and accuracy. |

| Robustness | RSD of results under varied conditions should remain within acceptable limits. |

Future Directions and Emerging Research Opportunities

Rational Design and Synthesis of Glycosidase Substrates and Inhibitors

The design of specific substrates and inhibitors for glycosidases is crucial for understanding their biological roles and for the development of therapeutic agents. The introduction of a fluorine atom into the aglycone moiety of a glycoside, as seen in 4-fluorophenyl beta-glucoside, offers a subtle yet impactful modification that can fine-tune its properties as a substrate or a potential inhibitor.

The rational design of such compounds involves considering the electronic effects of the fluorine atom. Fluorine is highly electronegative and can alter the charge distribution of the aglycone, influencing its interaction with the active site of a glycosidase. This can affect the rate of enzymatic hydrolysis, making this compound a valuable tool for probing enzyme kinetics and mechanism. While many β-glucosidases exhibit broad substrate specificity, the electronic nature of the aglycone can significantly impact catalytic efficiency. For instance, β-glucosidases are known to hydrolyze various aryl β-glucosides, and the kinetic parameters often vary with the nature of the aryl group nih.gov.

The synthesis of this compound can be achieved through enzymatic methods, which offer high regio- and stereoselectivity, avoiding the need for complex protection and deprotection steps often associated with chemical synthesis researchgate.net. One promising approach is the use of β-glucosidases in a transglycosylation reaction. In this method, a suitable glucosyl donor and 4-fluorophenol (B42351) as the acceptor are incubated with the enzyme, leading to the formation of the desired β-glycosidic bond researchgate.net.

| Parameter | Description |

| Enzyme | β-Glucosidase (e.g., from almonds or Aspergillus sp.) |

| Glucosyl Donor | p-Nitrophenyl β-D-glucopyranoside or cellobiose (B7769950) |

| Acceptor | 4-Fluorophenol |

| Reaction Medium | Aqueous buffer with organic co-solvent |

| Key Advantage | High stereoselectivity for the β-anomer |

Furthermore, fluorinated glycosides can also be designed as mechanism-based inhibitors. While this compound itself acts as a substrate, modifications to the glycone portion, such as the introduction of fluorine at key positions, could transform it into a potent and specific inhibitor.

Exploration of Novel Biological Roles and Applications of Fluorinated Glycosides

The unique properties of fluorinated glycosides like this compound open up new avenues for exploring their biological roles and developing novel applications. A particularly promising area is the use of these compounds as probes for detecting enzyme activity in complex biological samples.

The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the enzymatic hydrolysis of this compound whiterose.ac.ukrsc.orgyork.ac.uk. Since biological systems have a negligible natural abundance of fluorine, ¹⁹F NMR offers a background-free window to observe the conversion of the substrate to its product, 4-fluorophenol. This results in a distinct change in the ¹⁹F chemical shift, allowing for real-time, quantitative measurement of enzyme activity even in opaque or colored solutions where traditional spectrophotometric assays fail whiterose.ac.ukrsc.orgyork.ac.uk.

| Feature | Advantage of this compound in ¹⁹F NMR-based assays |

| Specificity | The ¹⁹F nucleus provides a unique signal, free from background interference from other molecules in the sample. |

| Sensitivity | ¹⁹F NMR is a sensitive technique, allowing for the detection of low levels of enzymatic activity. |

| Versatility | The assay can be performed in a variety of complex media, including cell lysates and environmental samples, where optical methods are not feasible. |

| Quantitative | The signal intensity in ¹⁹F NMR is directly proportional to the concentration of the substrate and product, enabling accurate kinetic measurements. |

This application has significant potential in diagnostics, environmental monitoring, and in the screening of glycosidase inhibitors. For example, detecting the activity of specific β-glucosidases can be a marker for certain diseases or microbial contamination whiterose.ac.ukrsc.orgyork.ac.uk.

Beyond its use as a diagnostic tool, the biological effects of this compound and other fluorinated glycosides are an area of active investigation. The introduction of fluorine can influence the metabolic stability and bioavailability of glycosides, potentially leading to the discovery of new therapeutic agents.

Integration of Computational and Experimental Approaches in Glycoscience

The synergy between computational and experimental methods is revolutionizing our understanding of glycoscience. For a molecule like this compound, this integrated approach can provide unprecedented insights into its interactions with glycosidases at the molecular level.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding of this compound to the active site of a β-glucosidase nih.govresearchgate.net. Molecular docking can generate a static model of the enzyme-substrate complex, identifying key amino acid residues involved in binding and catalysis nih.gov. MD simulations can then provide a dynamic view of this interaction, revealing the conformational changes that occur during the binding process and along the reaction pathway nih.gov.

| Computational Method | Experimental Validation | Information Gained |

| Molecular Docking | Site-directed mutagenesis | Identification of key binding residues in the enzyme's active site. |

| Molecular Dynamics Simulations | NMR spectroscopy, X-ray crystallography | Understanding the dynamic nature of the enzyme-substrate interaction and conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Kinetic isotope effect studies | Elucidation of the enzymatic reaction mechanism at the atomic level. |

This iterative cycle of computational prediction and experimental validation is a powerful strategy for the rational design of more efficient glycosidase substrates or more potent inhibitors based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 4-fluorophenyl beta-glucoside derivatives?

- Methodological Answer : Synthesis typically involves glycosylation of 4-fluorophenol with a protected glucose donor (e.g., 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide) under Koenigs-Knorr conditions. Key steps include:

- Activating the glucose donor with silver salts (e.g., AgOTf or Ag₂CO₃) in anhydrous solvents (e.g., dichloromethane or acetonitrile).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Deprotection of acetyl groups using sodium methoxide in methanol.

- Characterization via NMR (¹H, ¹³C) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Use 2D-COSY and HSQC to assign anomeric proton signals (δ 4.8–5.2 ppm for β-configuration) and verify glycosidic linkage .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- IR Spectroscopy : Confirm β-glucoside bonds via characteristic C-O-C stretching (~1,070 cm⁻¹) and aromatic C-F vibrations (~1,220 cm⁻¹) .

Advanced Research Questions

Q. What mechanisms underlie the enzymatic hydrolysis of this compound in microbial systems?

- Methodological Answer : Beta-glucosidases (e.g., BglA in Streptococcus mutans) hydrolyze the glycosidic bond via a retaining mechanism. Key steps:

- Kinetic assays : Monitor fluorescence or absorbance changes using 4-nitrophenyl beta-glucoside as a surrogate substrate.

- Inhibition studies : Use glucose analogs (e.g., gluconolactone) to block active sites.

- Mutagenesis : Knock out bgl operon genes to study transport (e.g., BglP permease) and catabolite repression .

Q. How does this compound influence biofilm formation in cariogenic bacteria?

- Methodological Answer : Beta-glucosides serve as carbon sources for oral pathogens. Experimental approaches include:

- Biofilm assays : Grow S. mutans on hydroxyapatite discs with this compound and quantify biomass via crystal violet staining.

- Metatranscriptomics : Compare gene expression (e.g., phosphotransferase systems) between treated and untreated biofilms .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with anti-cancer or antimicrobial activity.

- Molecular docking : Simulate binding to target proteins (e.g., Polo-like kinase 1) using AutoDock Vina; validate with MD simulations.

- Pharmacokinetics : Apply SwissADME to assess Lipinski’s Rule of Five compliance and metabolic stability .

Data Contradictions and Resolution

Q. Discrepancies in reported enzymatic activity of beta-glucosidases toward fluorinated substrates: How to resolve?

- Methodological Answer : Variations arise from enzyme sources (e.g., barley vs. bacterial) and assay conditions. Mitigate via:

- Standardized buffers : Use pH 6.8 (mimicking oral environments) for S. mutans studies.

- Substrate specificity profiling : Compare kcat/KM values for 4-fluorophenyl vs. 4-methylumbelliferyl glucosides.

- Structural analysis : Perform X-ray crystallography of enzyme-substrate complexes to identify steric/electronic effects of fluorine .

Experimental Design Considerations

Q. How to optimize solubility and stability of this compound in cell culture studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.